molecular formula C15H21NO3S B11159747 N-cyclohexyl-2-(ethylsulfonyl)benzamide

N-cyclohexyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11159747
M. Wt: 295.4 g/mol
InChI Key: SHABADGJDINOBM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(ethylsulfonyl)benzamide is a benzamide derivative characterized by a cyclohexylamine group at the N-position and an ethylsulfonyl substituent at the 2-position of the benzamide scaffold.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cyclohexyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C15H21NO3S/c1-2-20(18,19)14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

SHABADGJDINOBM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(ethylsulfonyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

For industrial production, the compound can be synthesized using benzothiazole disulfide and cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, making it suitable for large-scale production. The catalyst used can be recycled, and the process generates minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(ethylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, influencing various biochemical pathways . These interactions can lead to antibacterial, antioxidant, and anti-inflammatory effects.

Comparison with Similar Compounds

Key Structural Features Influencing Activity

The 2-(ethylsulfonyl) group distinguishes this compound from other benzamides. Comparisons with similar compounds reveal:

  • Substituent Position and Type: PCAF HAT Inhibitors: Analogs like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) exhibit 79% PCAF HAT inhibition at 100 μM, outperforming anacardic acid (68%). Glucokinase Activators: Sulfamoyl benzamide derivatives (e.g., compounds 6, 7, 8, 10) show H-bond interactions with Arg63 in glucokinase, with H-bond distances ranging from 3.1–3.4 Å. The ethylsulfonyl group in N-cyclohexyl-2-(ethylsulfonyl)benzamide may alter binding affinity compared to sulfamoyl groups .

Comparison with Neuroleptic Benzamides

Neuroleptics like amisulpride and sulpiride share the benzamide core but lack sulfonyl or long-chain substituents. These compounds are structurally simpler but share challenges in forensic differentiation due to overlapping physicochemical properties .

Tabulated Comparison of Key Analogs

Compound Name Biological Activity (Target) Key Substituents Activity/IC₅₀/EC₅₀ Reference ID
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) PCAF HAT inhibition 2-Acylamino, 3-carboxyphenyl 79% inhibition at 100 μM
Sulfamoyl benzamide derivatives (6, 7, 8, 10) Glucokinase activation Sulfamoyl group H-bond with Arg63 (3.1–3.4 Å)
Amisulpride Neuroleptic (D2/D3 receptor antagonist) Benzamide core, methoxyethyl group N/A (clinical use)
N-(2-Ethylhexyl)benzamide Unknown (R&D use) Ethylhexyl group Insufficient data
Revumenib (menin inhibitor) Anticancer (menin-MLL interaction) Ethylsulfonylamino, cyclohexyl Clinical trials phase

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